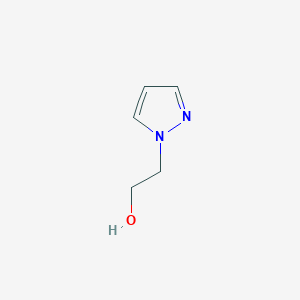

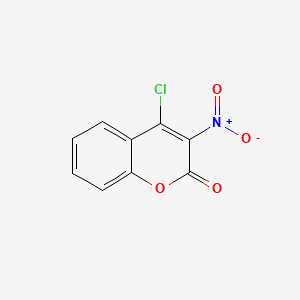

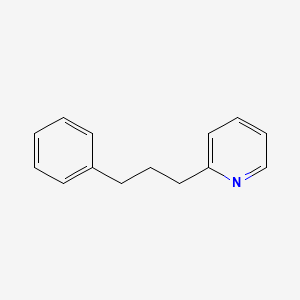

![molecular formula C8H10O3 B1585423 3-Oxabicyclo[3.3.1]nonane-2,4-dione CAS No. 4355-31-1](/img/structure/B1585423.png)

3-Oxabicyclo[3.3.1]nonane-2,4-dione

Overview

Description

3-Oxabicyclo[3.3.1]nonane-2,4-dione is a chemical compound with the molecular formula C8H10O3 . It is a derivative of the bicyclo[3.3.1]nonane moiety, which is common in many biologically significant natural products .

Synthesis Analysis

The synthesis of 3-Oxabicyclo[3.3.1]nonane-2,4-dione and its derivatives has been explored in several studies . For instance, one study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Another study outlined a practical synthesis method for the system having no substituent at the C3-position .Molecular Structure Analysis

The molecular structure of 3-Oxabicyclo[3.3.1]nonane-2,4-dione and its derivatives has been examined in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Scientific Research Applications

Crystallographic Studies

The compound has been used in synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives . These studies have examined the impact of unsaturation on crystal structures and intermolecular networks . The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .

Tyrosyl-DNA Phosphodiesterase 1 Inhibitors

Compounds with a 3-oxabicyclo[3.3.1]nonane core have been synthesized and investigated as tyrosyl-DNA phosphodiesterase 1 inhibitors . Some of the products were found to exhibit inhibitory activity in the reaction catalyzed by human tyrosyl-DNA phosphodiesterase 1 in the micromolar range . Bromo derivatives of amines, compounds 6b and 7b, which combine high inhibitory activity and low cytotoxicity, are promising for further studies in order to create new agents for the use in combined anticancer therapy .

Synthesis of Bicyclo[3.3.1]nonane-2,4-diones

The compound has been used in the synthesis of bicyclo[3.3.1]nonane-2,4-dione bearing an alkyl or acyl group at the C3-position . A general and practical synthetic method for the system having no substituent at the C3-position has also been developed .

Safety and Hazards

Future Directions

The bicyclo[3.3.1]nonane moiety, which is a part of 3-Oxabicyclo[3.3.1]nonane-2,4-dione, is predominant in many biologically active natural products . Therefore, it is an enticing target for organic chemists, and many efficient strategies have been developed to access this ring system synthetically . Future research may focus on developing new synthetic methods and exploring the biological applications of these compounds .

Mechanism of Action

Target of Action

The primary targets of 3-Oxabicyclo[3.3.1]nonane-2,4-dione Some studies suggest that similar compounds may have inhibitory activity against enzymes such as monoamine oxidase (mao) and acetylcholinesterase (ache) .

Mode of Action

The exact mode of action of 3-Oxabicyclo[3.3.1]nonane-2,4-dione It’s suggested that similar compounds may inhibit the activity of certain enzymes, potentially altering neurotransmitter levels in the brain .

Biochemical Pathways

The biochemical pathways affected by 3-Oxabicyclo[3.3.1]nonane-2,4-dione If the compound acts as an inhibitor for mao and ache, it could affect the metabolism of neurotransmitters such as serotonin, norepinephrine, and acetylcholine .

Result of Action

The molecular and cellular effects of 3-Oxabicyclo[3.3.1]nonane-2,4-dione If it acts as an enzyme inhibitor, it could potentially alter neurotransmitter levels, which may have various effects on cellular function and communication .

properties

IUPAC Name |

3-oxabicyclo[3.3.1]nonane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWJPSYCWGSKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329331 | |

| Record name | 3-oxabicyclo[3.3.1]nonane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxabicyclo[3.3.1]nonane-2,4-dione | |

CAS RN |

4355-31-1 | |

| Record name | 4355-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-oxabicyclo[3.3.1]nonane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

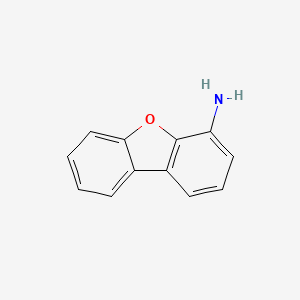

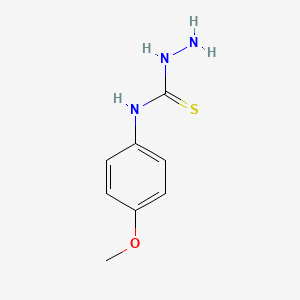

![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)